molecular formula C20H19NO5 B161839 Chelidonine, (-)- CAS No. 88200-01-5

Chelidonine, (-)-

Cat. No. B161839
CAS RN: 88200-01-5
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-ZMYBRWDISA-N
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Description

Chelidonine, (-)- is an alkaloid that is found in the plant Chelidonium majus, commonly known as Greater Celandine. This plant has been used in traditional medicine for centuries and has recently gained attention in scientific research due to its potential therapeutic properties. Chelidonine, (-)- has been found to have various biochemical and physiological effects, making it a promising candidate for future research.

Scientific Research Applications

1. Oncological Applications

Chelidonine, derived from Chelidonium majus L., has shown potential in oncology. A semi-synthetic compound, Ukrain, which includes Chelidonine, has been observed to cause regression of various tumors. Its mechanism appears to involve immune system stimulation, often deficient in cancer patients. For instance, Ukrain therapy significantly slowed the growth of a frontal anaplastic grade III astrocytoma after subtotal extirpation, showcasing its potential as an anti-cancer agent (Steinacker et al., 1996). Similarly, more than 400 documented patients with various carcinomas in different stages have been treated with Ukrain, indicating its potential for tumor regression and metastasis control. It's also noted for its immunomodulating effect, which could improve general conditions and potentially prolong life by reducing tumor progression (Lohninger & Hamler, 1992).

2. Immunoregulatory Applications

Ukrain has been studied for its immunoregulatory properties. A study involving stage III cancer patients treated with Ukrain demonstrated its cytostatic effects on malignant cells without being cytostatic in normal cells. This study highlighted its potential to suppress cancer growth while regulating T lymphocyte subsets, indicating a dual role in cancer treatment and immune regulation (Nowicky et al., 1992).

properties

IUPAC Name

(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chelidonine, (-)-

CAS RN

88200-01-5
Record name Chelidonine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHELIDONINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,890
Citations
W Oppolzer, K Keller - Journal of the American Chemical Society, 1971 - ACS Publications
H) is also known to occur in nature. 5b· 7 We now wish to report the first total syntheses of dl-norchelidonine and¿/-chelidonine (diphylline), the key step of whichexploits a general …
Number of citations: 154 pubs.acs.org
MZ El-Readi, SY Eid, ML Ashour, A Tahrani, M Wink - Phytomedicine, 2013 - Elsevier
… This study demonstrates that chelidonine and an alkaloid extract … Chelidonine and the alkaloid extract inhibited P-gp/MDR1 … In addition, chelidonine and the alkaloid extract inhibited the …
Number of citations: 110 www.sciencedirect.com
KO Hiller, M Ghorbani, H Schilcher - Planta medica, 1998 - thieme-connect.com
… In the BaCI 2-stimulated ileum, chelidonine and protopine … Chelidonine and protopine exhibited a certain degree of non-… order protopine> coptisine> chelidonine. The concentrations of …
Number of citations: 125 www.thieme-connect.com
A Panzer, AM Joubert, PC Bianchi, E Hamel… - European journal of cell …, 2001 - Elsevier
… of chelidonine are present in UkrainTM, we investigated the possibility of chelidonine being … In this study we determined the effects of chelidonine on the cell growth of two normal, two …
Number of citations: 70 www.sciencedirect.com
M Cushman, TC Choong, JT Valko… - The Journal of Organic …, 1980 - ACS Publications
Condensation of the Schiff base 8 with 3, 4-(methylenedioxy) homophthalic anhydride (13) was exploited as the key step in a total synthesis of the benzophenanthridine alkaloid (dfc)-…
Number of citations: 100 pubs.acs.org
Á Kemény-Beke, J Aradi, J Damjanovich, Z Beck… - Cancer letters, 2006 - Elsevier
The benzophenanthridine alkaloids sanguinarine, chelerythrine and chelidonine were reported previously to provoke cell death in a variety of tumor cells suggesting their potential …
Number of citations: 124 www.sciencedirect.com
AR Battersby, RJ Francis, EA Ruveda… - Chemical …, 1965 - pubs.rsc.org
… suggested for the biosynthesis of chelidonine (IV) and related … simple precursors from which chelidonine is formed. Evidence … into chelidonine is thus Further, the chelidonine contained …
Number of citations: 29 pubs.rsc.org
W Liao, X He, Z Yi, W Xiang, Y Ding - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… that chelidonine striking ly decreased serum TNFα, IL-6 and PGE 2 levels in LPS stimulated mice. Taken together, this study demonstrated that chelidonine … disturbed by chelidonine. …
Number of citations: 43 www.sciencedirect.com
A Paul, S Das, J Das, A Samadder, AR Khuda-Bukhsh - Toxicology Letters, 2013 - Elsevier
… Chelidonine loaded PLGA nanoparticles were evaluated for their in vitro release kinetics of chelidonine. Since chelidonine is poorly soluble in water, chelidonine released in aqueous …
Number of citations: 63 www.sciencedirect.com
ZX Ma, JB Feltenberger, RP Hsung - Organic letters, 2012 - ACS Publications
… We report here the total syntheses of (±)-chelidonine and (±)-norchelidonine. … Nevertheless, (±)-chelidonine 6 could be rapidly and efficiently synthesized from 25-cis …
Number of citations: 59 pubs.acs.org

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